![molecular formula C16H17F3N2S B5635796 1-(3-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5635796.png)
1-(3-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Description
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a piperazine derivative with mild stimulant effects and hallucinogenic properties . TFMPP has never been licensed as a medicine but is a known metabolite of a previously used anti-inflammatory analgesic (antrafenine) .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . Various methods are available for their synthesis .Molecular Structure Analysis
The molecular structure of TFMPP involves a piperazine ring, which is a heterocyclic amine with two nitrogen atoms .Chemical Reactions Analysis
Trifluoromethylation is a common reaction involving trifluoromethyl groups . This process can involve various reagents and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMPP or similar compounds would depend on their specific molecular structures. Trifluoromethyl groups, for example, are known for their high electronegativity and the ability to form strong bonds .Future Directions
properties
IUPAC Name |
1-(thiophen-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2S/c17-16(18,19)14-2-1-3-15(10-14)21-7-5-20(6-8-21)11-13-4-9-22-12-13/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTIOSAOBKJTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
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